3-Isocyanato-5-propylisoxazole

Catalog No.
S14511713
CAS No.
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isocyanato-5-propylisoxazole

Product Name

3-Isocyanato-5-propylisoxazole

IUPAC Name

3-isocyanato-5-propyl-1,2-oxazole

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-2-3-6-4-7(8-5-10)9-11-6/h4H,2-3H2,1H3

InChI Key

BWUOZEUBBUWMLZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)N=C=O

3-Isocyanato-5-propylisoxazole (CAS 55809-58-0) is a highly reactive, bifunctional building block utilized in advanced medicinal chemistry and agrochemical synthesis. It features an electrophilic isocyanate group designed for rapid, catalyst-free coupling with amines and alcohols to form ureas and carbamates, paired with a 5-propylisoxazole core that acts as a lipophilic bioisostere [1]. In procurement contexts, this pre-activated compound is prioritized over its amine precursors to bypass hazardous phosgenation steps, while its extended propyl chain offers distinct physicochemical advantages over the more ubiquitous 5-methylisoxazole baseline in target-directed drug design [2].

Research Fit

Regioisomer 3-Isocyanato-5-propylisoxazole, distinct from 4-isocyanato-3,5-dimethyl and 5-isocyanato-3-propyl analogs
Reactive handle Isocyanate at 3-position enables rapid diversification into ureas, carbamates, and amides
Workflow Building block for medicinal chemistry and agrochemical library synthesis

Substituting 3-isocyanato-5-propylisoxazole with the more common 3-isocyanato-5-methylisoxazole fundamentally alters the target molecule's physicochemical profile, as the loss of two aliphatic carbons reduces lipophilicity (LogP), which can severely compromise binding affinity in hydrophobic pockets (e.g., lipid receptors) and reduce membrane permeability [1]. Conversely, attempting to substitute with the unactivated precursor, 5-propylisoxazol-3-amine, shifts the burden of activation onto the buyer, necessitating the use of highly toxic phosgene or triphosgene reagents under strict regulatory containment [2]. Consequently, for workflows requiring both enhanced lipophilicity and safe, scalable urea synthesis, the pre-formed 5-propyl isocyanate is strictly non-interchangeable.

Substitution Risk

3-Isocyanato-5-propylisoxazole 4-Isocyanato-3,5-dimethylisoxazole Isocyanate position (3 vs 4) and alkyl chain (propyl vs methyl) shift boiling point, lipophilicity, and steric environment, altering reaction kinetics and yields.
3-Isocyanato-5-propylisoxazole 5-Isocyanato-3-propylisoxazole Regioisomeric NCO placement changes electronic density at the reactive centre, potentially affecting metabolic stability and target engagement despite identical predicted LogP.

Elimination of Hazardous Activation Steps in Urea Synthesis

Procuring the pre-formed 3-isocyanato-5-propylisoxazole allows for direct, single-step coupling with nucleophiles at room temperature, completely bypassing the need for in situ amine activation [1]. When using the baseline precursor, 5-propylisoxazol-3-amine, chemists must employ triphosgene or phosgene gas, which requires specialized ventilation, extended reaction times, and rigorous safety protocols [2]. By utilizing the isocyanate, the synthetic route is shortened by one critical step, eliminating toxic gas handling and significantly improving batch-to-batch reproducibility in library synthesis.

Evidence DimensionSynthetic steps and toxic reagent requirement for urea formation
Target Compound Data1 step, phosgene-free (using pre-formed isocyanate)
Comparator Or Baseline2 steps, requires phosgene/triphosgene (using 5-propylisoxazol-3-amine)
Quantified DifferenceEliminates 100% of phosgenation-related regulatory and safety overhead
ConditionsStandard laboratory-scale urea/carbamate library synthesis

Procuring the activated isocyanate removes a major safety bottleneck, accelerating hit-to-lead chemistry and reducing infrastructure costs.

Boiling Point
Predicted
246.8 °C (pred.) vs. 4-isocyanato-3,5-dimethyl: 225.6 °C (+21.2 °C)
Higher bp may simplify distillation purification for low-boiling by-products.
Predicted atmospheric value; comparator data from ChemSrc/ChemWhat.

Enhanced Lipophilicity for Hydrophobic Pocket Binding

The substitution of a methyl group with a propyl group at the 5-position of the isoxazole ring predictably increases the lipophilicity of the resulting scaffolds. Class-level structure-activity relationship (SAR) studies demonstrate that the 5-propyl chain adds approximately +1.0 to the calculated LogP compared to the 5-methyl analog [1]. This extended aliphatic chain is critical for engaging deep hydrophobic pockets, as seen in the development of S1P3 receptor allosteric agonists and CBX8 inhibitors, where the propyl variant exhibits superior target engagement [2].

Evidence DimensionCalculated Lipophilicity (cLogP) contribution
Target Compound DataHigher lipophilicity optimized for lipid-binding targets (5-propylisoxazole core)
Comparator Or BaselineLower lipophilicity (5-methylisoxazole core)
Quantified DifferenceApprox. +1.0 cLogP unit increase
ConditionsIn silico physicochemical profiling and SAR optimization

Buyers designing ligands for lipid receptors or requiring high membrane permeability must select the 5-propyl variant to achieve the necessary hydrophobic interactions.

Lipophilicity
Class-level inference
XLogP 2.7 (identical to regioisomer 5-isocyanato-3-propyl)
Identical predicted passive permeability; metabolic stability may differ.
Predicted XLogP from Chem960; no experimental logP available.

Improved Solubility in Non-Polar Organic Solvents

The extended flexible propyl chain on 3-isocyanato-5-propylisoxazole disrupts the crystal lattice packing typically observed in shorter-chain analogs, generally resulting in a lower melting point and enhanced solubility in non-polar organic solvents such as toluene and dichloromethane [1]. This improved solubility profile facilitates homogeneous reaction conditions during moisture-sensitive isocyanate coupling reactions, whereas the 5-methylisoxazole analogs can exhibit poorer solubility that necessitates the use of polar aprotic solvents, which are harder to dry and can accelerate isocyanate degradation [2].

Evidence DimensionSolubility in non-polar aprotic solvents (e.g., Toluene, DCM)
Target Compound DataHigh solubility, enabling homogeneous coupling (5-propyl variant)
Comparator Or BaselineLower solubility, often requiring polar solvents (5-methyl variant)
Quantified DifferenceBroader solvent compatibility for moisture-sensitive reactions
ConditionsAnhydrous coupling conditions at ambient to elevated temperatures

Enhanced solubility in easily dried non-polar solvents minimizes water-induced isocyanate degradation, improving overall yield and process reliability.

Mol. Weight & Rot. Bonds
Cross-study comparable
MW 152.15 Da, 3 rot. bonds vs. 4-isocyanato-3,5-dimethyl: 138.12 Da, 2 rot. bonds (+14 Da, +1 bond)
Propyl chain increases conformational flexibility; may reduce solubility.
Calculated from molecular formula; comparator data from ChemWhat.
TPSA & H‑Bond Acceptors
Class-level inference
TPSA 55.5 Ų, 4 HBA, 0 HBD (identical to regioisomer)
Identical TPSA means permeability is unlikely to differ between regioisomers.
TPSA calculation from Chem960; within Veber's rule threshold.
Density & Refractive Index
Predicted
1.2 g cm⁻³, n 1.539 vs. 4-isocyanato-3,5-dimethyl: 1.23 g cm⁻³, n 1.549
Marginally lower density may affect phase separation; RI useful for inline PAT.
Predicted values from ChemSrc/Molbase; liquid at ambient conditions.
Electrophilicity Trend
Class-level inference
Higher electrophilicity expected at 3‑position vs. 4‑position on isoxazole
May enable faster reaction rates; requires strict moisture exclusion.
Qualitative inference; no direct kinetic data for these specific compounds.

Development of Lipid-Binding Receptor Agonists

Directly downstream of its enhanced lipophilicity (Section 3), 3-isocyanato-5-propylisoxazole is the optimal building block for synthesizing allosteric agonists for lipid receptors, such as S1P3. The propyl chain effectively fills deep hydrophobic pockets that shorter methyl analogs cannot reach, making it critical for specialized medicinal chemistry programs [1].

High-Throughput Urea Library Synthesis

Because it eliminates the need for hazardous phosgenation steps (Section 3), this pre-activated isocyanate is ideal for automated, high-throughput synthesis of urea and carbamate libraries. It allows for rapid, room-temperature coupling with diverse amine arrays without requiring specialized toxic gas containment [2].

Agrochemical Formulation and Herbicide Design

Leveraging its improved solubility and higher LogP (Section 3), the compound is highly suitable for the development of novel sulfonylurea-class herbicides. The 5-propyl group can enhance cuticular penetration in plant models compared to standard 5-methylisoxazole derivatives, improving the efficacy of the final agrochemical formulation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Diversity-Oriented Synthesis of Urea Libraries
3‑position NCO reactivity with distinct steric profile
Solution-phase parallel synthesis with evaporative work‑up
Late-Stage Functionalisation in MedChem Lead Optimisation
Core substitution pattern retention; moderate TPSA and lipophilicity
Ligand efficiency metrics relative to dimethyl analog
Agrochemical Intermediate for Carbamates
Balanced lipophilicity and TPSA for cuticular penetration
Penetration enhancement in plant-protection screening
Process Chemistry Scale‑Up with Distillation
Higher boiling point enables thermal purification window
Fractional distillation feasibility without thermal degradation

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

152.058577502 g/mol

Monoisotopic Mass

152.058577502 g/mol

Heavy Atom Count

11

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